molecular formula C16H28N2O2 B5758359 N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine

N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine

Cat. No. B5758359
M. Wt: 280.41 g/mol
InChI Key: PEEZETQJCASUAI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, also known as DMED, is a chemical compound that has been widely studied for its potential applications in scientific research. DMED is a type of organic compound that belongs to the family of ethylenediamine derivatives, which are commonly used in various fields of chemistry and biochemistry.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to have a high affinity for metal ions, which allows it to form stable complexes that can be used for various applications.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low cytotoxicity, which makes it a promising candidate for various applications in biomedical research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine is its ability to form stable complexes with metal ions, which makes it a promising candidate for various applications in scientific research. However, one of the limitations of N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine. One potential direction is the development of new synthetic methods for N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine that are more efficient and cost-effective. Another potential direction is the exploration of new applications for N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine in various fields such as catalysis, sensing, and imaging. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine and its potential biochemical and physiological effects.
In conclusion, N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to form stable complexes with metal ions makes it a promising candidate for various applications in fields such as catalysis, sensing, and imaging. Further studies are needed to fully understand the potential of N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine and its future applications in scientific research.

Synthesis Methods

The synthesis of N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine involves a multi-step process that requires the use of several reagents and solvents. The most common method for synthesizing N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine involves the reaction of 3,4-dimethoxybenzaldehyde with N,N-diethyl-N-methyl-1,2-ethanediamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by various methods such as column chromatography or recrystallization.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine is its use as a ligand in metal coordination chemistry. N-(3,4-dimethoxybenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to form stable complexes with various metal ions such as copper, nickel, and zinc, which can be used for various applications such as catalysis, sensing, and imaging.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-6-18(7-2)11-10-17(3)13-14-8-9-15(19-4)16(12-14)20-5/h8-9,12H,6-7,10-11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEZETQJCASUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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